Product packaging for Aurachin A(Cat. No.:CAS No. 108354-15-0)

Aurachin A

Cat. No.: B025513
CAS No.: 108354-15-0
M. Wt: 395.5 g/mol
InChI Key: ZEUIHPOXFICJIT-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aurachin A is a prenylated quinolone alkaloid, originally isolated from the bacterium Streptomyces aureofaciens, that serves as a highly specific and potent inhibitor of the bacterial cytochrome bd ubiquinol oxidase. This unique mechanism of action makes it an invaluable pharmacological tool for dissecting bacterial respiratory chains, particularly in pathogens like Escherichia coli and Mycobacterium tuberculosis that rely on the cytochrome bd complex for survival under hypoxic stress, oxidative stress, and in biofilm states. Researchers utilize this compound to investigate the physiological role of cytochrome bd, a terminal oxidase distinct from the mammalian cytochrome c oxidase, in bacterial energy metabolism, proton motive force generation, and resistance to nitric oxide and various antibiotics. By selectively targeting this bacterial-specific pathway, this compound enables studies aimed at validating cytochrome bd as a novel target for the development of next-generation antibacterial agents that could circumvent existing resistance mechanisms. This product is supplied for research purposes to advance the study of microbial physiology and antibacterial discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33NO3 B025513 Aurachin A CAS No. 108354-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108354-15-0

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

IUPAC Name

(5E)-6,10-dimethyl-2-(4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-2-yl)undeca-5,9-dien-2-ol

InChI

InChI=1S/C25H33NO3/c1-17(2)10-8-11-18(3)12-9-15-25(5,27)23-16-21-20-13-6-7-14-22(20)26(28)19(4)24(21)29-23/h6-7,10,12-14,23,27H,8-9,11,15-16H2,1-5H3/b18-12+

InChI Key

ZEUIHPOXFICJIT-LDADJPATSA-N

SMILES

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-]

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CC/C=C(\C)/CCC=C(C)C)O)[O-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-]

Synonyms

aurachin A
aurachin-A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurachin A is distinguished from its analogs by its position in the biosynthetic pathway and its relative antimicrobial efficacy. Below is a comparative analysis based on available research findings:

Structural and Functional Differences

  • This compound: Acts as an early intermediate in the biosynthetic pathway. Its structure likely includes a basic quinoline scaffold with minimal side-chain modifications, resulting in moderate antimicrobial activity.
  • Aurachin D : Features a prenylated side chain, enhancing membrane permeability and target binding. Demonstrates the highest efficacy against Pseudomonas strains in vitro .
  • Aurachin RE : Contains a hydroxylated alkyl chain, contributing to broad-spectrum activity against both Gram-negative and Gram-positive bacteria.
  • Aurachin SS : Modified with a sulfated side chain, conferring resistance to enzymatic degradation by bacterial hydrolases, thereby improving stability in hostile environments .

Pharmacological Activity

A comparative analysis of antimicrobial efficacy is summarized below:

Compound Antimicrobial Efficacy* Spectrum of Activity Key Advantage
This compound + Narrow (Gram-negative) Biosynthetic precursor
Aurachin D ++++ Narrow (Pseudomonas spp.) High potency, low MIC values
Aurachin RE +++ Broad (Gram±) Versatility across bacterial types
Aurachin SS ++++ Narrow (Gram-negative) Degradation resistance

*Efficacy scale: + (moderate) to ++++ (very high). MIC = Minimum Inhibitory Concentration.

Clinical and Mechanistic Insights

  • This compound : Primarily studied for its role in elucidating the aurachin biosynthesis pathway. Its moderate activity may limit direct therapeutic use but provides insights for engineering more potent analogs.
  • Aurachin D and SS : Demonstrated significant inhibition of Pseudomonas growth in models of chronic prostatitis, linked to their ability to disrupt bacterial membrane integrity and efflux pump function .
  • Resistance Profiles : Aurachin SS shows promise in overcoming bacterial resistance mechanisms due to its structural resilience, whereas this compound is more susceptible to enzymatic inactivation.

Preparation Methods

Retrosynthetic Analysis

The synthesis begins with 1-(2-nitrophenyl)butan-2-one (1 ) as the aromatic precursor. The farnesyl side chain is introduced via alkylation using an epoxy iodide derived from farnesol. The key step involves a NaH-mediated cyclization to form the 3-hydroxyquinoline N-oxide core.

Stepwise Synthesis

  • Alkylation of 1-(2-Nitrophenyl)butan-2-one :
    The benzylic position of 1 is selectively alkylated with an epoxy iodide (2 ) derived from farnesol. This reaction is conducted in the presence of sodium hydride (NaH), which deprotonates the benzylic hydrogen to generate a nucleophilic enolate. The epoxy iodide undergoes nucleophilic attack, installing the farnesyl side chain with retention of configuration.

  • Cyclization to Form the Quinoline Core :
    The alkylated intermediate (3 ) is treated with NaH in dimethyl sulfoxide (DMSO) at elevated temperatures. This step induces intramolecular cyclization, forming the quinoline N-oxide scaffold. The reaction proceeds via a conjugate addition mechanism, with the nitro group serving as an internal oxidant to generate the N-oxide.

  • Final Oxidation and Purification :
    The crude product is oxidized with m-chloroperbenzoic acid (mCPBA) to ensure complete N-oxide formation. Purification via column chromatography yields this compound in an overall yield of 42%.

Key Advantages

  • Regioselectivity : NaH promotes selective alkylation at the benzylic position, avoiding side reactions at the ketone group.

  • Stereochemical Control : The use of an epoxy iodide ensures correct configuration of the farnesyl chain.

  • Scalability : The protocol allows gram-scale synthesis, addressing limitations of natural extraction methods.

Alternative Synthetic Routes and Modifications

While the NaH-mediated route remains the most efficient, other strategies have been explored for related aurachins, offering insights into potential optimizations for this compound.

Biosynthetic Insights for Semi-Synthesis

This compound is naturally produced by Stigmatella aurantiaca via a type II polyketide synthase (PKS) pathway. The biosynthetic steps include:

  • Loading of anthranilic acid onto an acyl carrier protein (ACP).

  • Iterative condensation with malonyl-CoA units to form the quinoline core.

  • Farnesylation via prenyltransferase activity.

While full biosynthesis in engineered microbial hosts remains unexplored, semi-synthetic approaches could combine microbial production of intermediates with chemical functionalization.

Reaction Optimization and Challenges

Yield Improvements

The NaH-mediated route achieves a 42% overall yield, but further optimizations are possible:

  • Solvent Effects : Replacing DMSO with polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.

  • Catalytic Asymmetric Epoxidation : Using chiral catalysts to synthesize enantiopure epoxy iodide precursors could improve stereoselectivity.

Side Reactions and Mitigation

  • Over-Oxidation : The N-oxide moiety is susceptible to over-oxidation during mCPBA treatment. Controlled stoichiometry (1.1 equiv mCPBA) minimizes this issue.

  • Farnesyl Isomerization : The farnesyl chain’s double bonds may isomerize under acidic conditions. Conducting reactions at low temperatures (0–5°C) preserves configuration.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
NaH-Mediated CyclizationAlkylation, cyclization, N-oxidation42%High regioselectivity, scalableRequires specialized epoxy iodide
Conrad–Limpach Reactionβ-Keto ester cyclizationN/ABroad substrate scopeUnsuitable for C3 hydroxylation
BiosynthesisPKS pathway, prenylation<1 mg/LEnvironmentally friendlyLow yield, complex engineering

Q & A

Q. What experimental approaches are used to elucidate the biosynthesis pathway of Aurachin A?

To investigate the biosynthesis pathway of this compound, researchers typically employ gene knockout studies combined with chromatographic and spectroscopic techniques. For example, the acpP gene in Pseudomonas has been identified as a critical regulator in Aurachin biosynthesis. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to track intermediate metabolites in gene-edited microbial strains. This methodology allows for mapping precursor molecules and enzymatic steps in the pathway .

Q. What in vitro models are appropriate for assessing this compound's antimicrobial efficacy?

Standardized microbial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) are used in minimum inhibitory concentration (MIC) assays. Key considerations include:

  • Strain selection : Prioritize clinically relevant, antibiotic-resistant isolates.
  • Biofilm models : Use microtiter plate assays to evaluate efficacy against biofilm-embedded pathogens.
  • Controls : Include positive (e.g., ciprofloxacin) and negative (vehicle-only) controls. Recent studies highlight Aurachin D and SS as the most potent derivatives, showing high activity against Gram-positive and Gram-negative pathogens .

Q. How can researchers validate the structural integrity of synthesized this compound analogs?

Analytical validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : For stereochemical confirmation.
  • High-Resolution Mass Spectrometry (HR-MS) : To verify molecular formulas.
  • X-ray crystallography : Resolve complex stereoisomers. Cross-referencing spectral data with published databases ensures accuracy. Journals like Chemical Research in Chinese Universities emphasize adherence to SI unit standards for reproducibility .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

Contradictions in minimum inhibitory concentrations (MICs) across studies often arise from:

  • Strain variability : Use type cultures from repositories (e.g., ATCC) for consistency.
  • Assay conditions : Standardize broth microdilution protocols (pH, temperature, inoculum size).
  • Data normalization : Express results relative to internal controls. A meta-analysis approach, leveraging databases like PubMed and Web of Science, can systematically compare variables and identify confounding factors .

Q. What strategies optimize the yield of this compound in microbial fermentation?

Yield optimization involves:

  • Culture parameters : Adjust pH (6.5–7.2), temperature (28–32°C), and aeration rates.
  • Genetic engineering : Overexpress acpP in Pseudomonas to enhance precursor flux.
  • Extraction protocols : Use gradient elution in preparative HPLC to isolate Aurachin derivatives. Studies note that yield improvements must balance with metabolic burden on host organisms to avoid reduced viability .

Q. How can multi-omics approaches clarify this compound's mechanism of action against resistant pathogens?

Integrate:

  • Transcriptomics : RNA-seq to identify bacterial gene expression changes post-treatment.
  • Proteomics : SILAC labeling to quantify protein degradation or modification.
  • Metabolomics : Track pathogen metabolic disruptions (e.g., ATP depletion). For example, Aurachin D disrupts ubiquinone-dependent electron transport in Pseudomonas, a finding validated through knockout mutants of respiratory chain genes .

Methodological Considerations Table

Research AspectKey TechniquesCommon ChallengesReferences
Biosynthesis PathwayGene knockout, LC-MS, HPLCLow metabolite abundance in wild-type strains
Antimicrobial AssaysMIC testing, biofilm modelsStrain-specific variability in results
Structural ValidationNMR, HR-MS, X-ray crystallographyIsomer discrimination
Mechanism of ActionTranscriptomics, proteomics, metabolomicsData integration across omics layers

Literature Search Strategies

  • Boolean Search Syntax : Use ("this compound" OR "Aurachin derivatives") AND ("biosynthesis" OR "antimicrobial") in PubMed/Web of Science for precision.
  • Filtering : Limit results to studies with ≥5 citations and post-2015 publication dates to prioritize impactful, recent work .
    使用Google Scholar进行搜索
    02:39

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurachin A
Reactant of Route 2
Aurachin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.